molecular formula C7H9N3O B8532724 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B8532724
M. Wt: 151.17 g/mol
InChI Key: FBQYRJYONKJIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-6-4-7(5-8)9-10(6)2-3-11/h4,11H,2-3H2,1H3

InChI Key

FBQYRJYONKJIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, triethylamine (17.9 g, 177 mmol) was added to a slurry of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxamide (7.0 g, 41.4 mmol) in dichloromethane (70 mL). The mixture was cooled in an ice bath and then a solution of trifluoroacetic anhydride (15.6 g, 74.2 mmol) in dichloromethane (70 mL) was added over a period of 10 minutes. All of the solids dissolved to provide a cloudy solution. After 1 hour additional triethylamine (70.6 mmol) was added and the reaction mixture was cooled in an ice bath. Trifluoroacetic anhydride (35.3 mmol) was added neat over a period of 5 minutes. The reaction mixture was stirred for 10 minutes then the ice bath was removed and the reaction mixture was stirred for 30 minutes. The reaction mixture was diluted with 2 M aqueous sodium carbonate (100 mL) and water (100 mL) then extracted with chloroform (×3). The extracts were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 11.5 g of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile a brown oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
70.6 mmol
Type
reactant
Reaction Step Three
Quantity
35.3 mmol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.